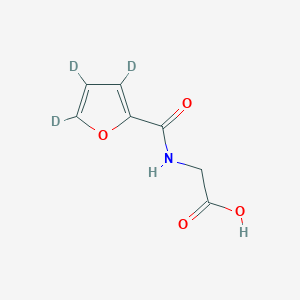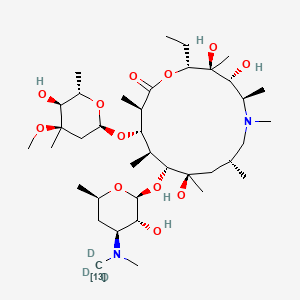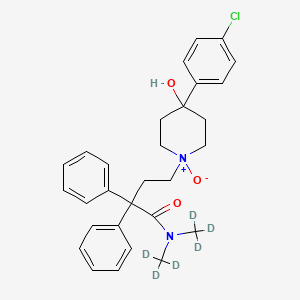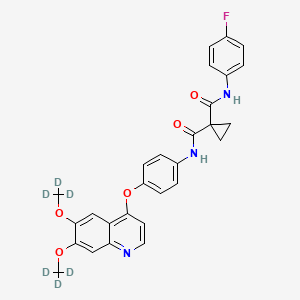
Cabozantinib-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cabozantinib-d6 is a deuterated form of cabozantinib, a receptor tyrosine kinase inhibitor. Cabozantinib is known for its activity against a broad range of targets, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT . It is clinically approved for the treatment of medullary thyroid cancer and renal cell carcinoma .
Preparation Methods
The synthesis of cabozantinib-d6 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The purification of intermediate and target compounds is typically performed using column chromatography . Industrial production methods may involve large-scale synthesis and purification processes to ensure the high purity and yield of the final product.
Chemical Reactions Analysis
Cabozantinib-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized metabolites, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Cabozantinib-d6 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the metabolic pathways and pharmacokinetics of cabozantinib. In biology and medicine, this compound is used in preclinical and clinical studies to investigate its therapeutic potential in various cancers, including medullary thyroid cancer, renal cell carcinoma, and acute myeloid leukemia . Additionally, this compound is used in the development of novel drug delivery systems and targeted therapies .
Mechanism of Action
Cabozantinib-d6 exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By inhibiting these kinases, this compound suppresses metastasis, angiogenesis, and oncogenesis. The inhibition of these molecular targets disrupts various signaling pathways involved in cell proliferation, survival, and migration .
Comparison with Similar Compounds
Cabozantinib-d6 is similar to other tyrosine kinase inhibitors such as sunitinib, sorafenib, and pazopanib. this compound is unique in its ability to target a broader range of kinases, including MET and AXL, which are not targeted by some of the other inhibitors . This broad spectrum of activity makes this compound particularly effective in treating cancers with complex resistance mechanisms. Similar compounds include sunitinib, sorafenib, pazopanib, and axitinib .
Properties
Molecular Formula |
C28H24FN3O5 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
1-N-[4-[6,7-bis(trideuteriomethoxy)quinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i1D3,2D3 |
InChI Key |
ONIQOQHATWINJY-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1OC([2H])([2H])[2H])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



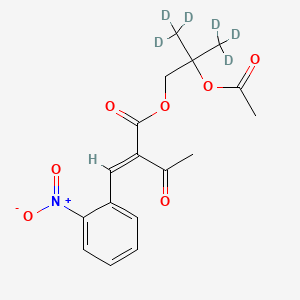
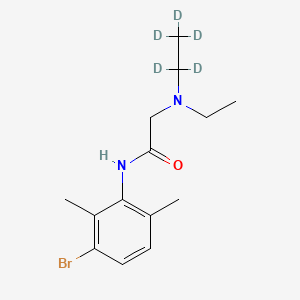
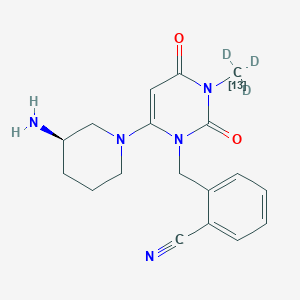
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
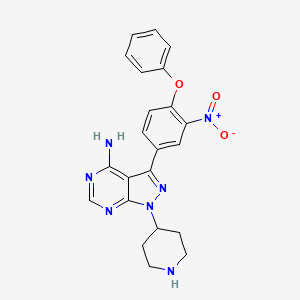
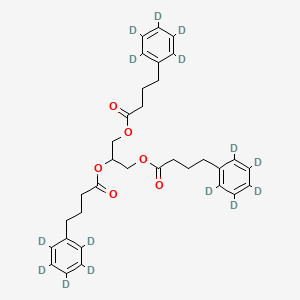
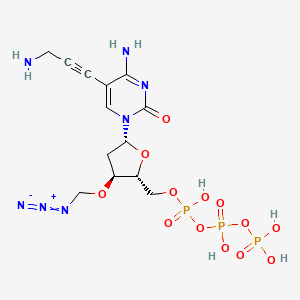
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)

